

# Application Note: Synthesis of Unsolvated Magnesium Borohydride via Metathesis Reaction

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## Compound of Interest

Compound Name: Magnesium borohydride

Cat. No.: B170950

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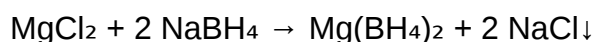
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## Introduction

**Magnesium borohydride**,  $\text{Mg}(\text{BH}_4)_2$ , is a promising material for solid-state hydrogen storage due to its high gravimetric hydrogen density (14.9 wt%) and suitable thermodynamic properties. [1][2] It also finds applications as a reducing agent in organic synthesis and as a component in electrolytes for magnesium batteries. Several synthesis routes have been developed, with the metathesis reaction between a magnesium halide (e.g.,  $\text{MgCl}_2$ ) and an alkali metal borohydride (e.g.,  $\text{NaBH}_4$  or  $\text{LiBH}_4$ ) being a common and scalable approach. [3][4][5] This application note details a protocol for the synthesis of unsolvated  $\text{Mg}(\text{BH}_4)_2$  using anhydrous magnesium chloride and sodium borohydride, primarily through a solvent-assisted ball milling process, which has been shown to improve reaction efficiency over simple solvent-based methods. [3][5]

## Reaction Principle

The synthesis is based on a double displacement (metathesis) reaction. Anhydrous magnesium chloride ( $\text{MgCl}_2$ ) reacts with two equivalents of sodium borohydride ( $\text{NaBH}_4$ ). In a suitable solvent like diethyl ether ( $\text{Et}_2\text{O}$ ),  $\text{Mg}(\text{BH}_4)_2$  is soluble while the byproduct, sodium chloride ( $\text{NaCl}$ ), is insoluble. This allows for the separation of the product from the salt precipitate. The overall reaction is as follows:



Mechanochemical activation through ball milling significantly enhances the reaction kinetics, which are otherwise very sluggish when using  $\text{NaBH}_4$  in solvents like diethyl ether.<sup>[5][6]</sup>

## Experimental Protocol

### Materials and Equipment

- Materials:
  - Anhydrous Magnesium Chloride ( $\text{MgCl}_2$ , 98% or higher)
  - Sodium Borohydride ( $\text{NaBH}_4$ , 99% or higher)
  - Anhydrous Diethyl Ether ( $\text{Et}_2\text{O}$ , <50 ppm  $\text{H}_2\text{O}$ )
  - Argon or Nitrogen gas (UHP, 99.999%)
- Equipment:
  - Inert atmosphere glovebox or Schlenk line
  - Planetary ball mill with hardened steel vials and balls
  - Soxhlet extraction apparatus
  - Rotary evaporator
  - Vacuum oven
  - Standard glassware (flasks, filter funnels, etc.), dried thoroughly before use
  - Centrifuge (optional, for separation)

### Safety Precautions

- Inert Atmosphere:  $\text{Mg}(\text{BH}_4)_2$ ,  $\text{NaBH}_4$ , and anhydrous  $\text{MgCl}_2$  are highly sensitive to moisture and air. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

- **Flammability:** Diethyl ether is extremely flammable and volatile. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
- **Reactivity:** Borohydrides can react violently with water and acids, releasing flammable hydrogen gas.
- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and appropriate gloves.

## Synthesis Procedure

- **Reactant Preparation (Inside Glovebox):**
  - Weigh 1.0 g of anhydrous  $\text{MgCl}_2$  (approx. 10.5 mmol).
  - Weigh 0.88 g of  $\text{NaBH}_4$  (approx. 23.2 mmol). This represents a slight excess of  $\text{NaBH}_4$  to drive the reaction to completion.
  - Place the reactants into a hardened steel ball milling vial along with steel balls. A ball-to-powder mass ratio of 40:1 is recommended.
- **Mechanochemical Reaction (Ball Milling):**
  - Seal the vial tightly inside the glovebox and transfer it to the planetary ball mill.
  - Mill the mixture for a duration of 2 to 10 hours at a rotational speed of 400-500 RPM. Longer milling times generally lead to higher conversion.
- **Product Extraction:**
  - After milling, return the vial to the glovebox and open it.
  - Transfer the resulting powder mixture (containing  $\text{Mg}(\text{BH}_4)_2$ ,  $\text{NaCl}$ , and excess  $\text{NaBH}_4$ ) to a Soxhlet extraction thimble.
  - Assemble the Soxhlet apparatus and extract the  $\text{Mg}(\text{BH}_4)_2$  from the mixture using anhydrous diethyl ether for approximately 24 hours.<sup>[7]</sup> The soluble  $\text{Mg}(\text{BH}_4)_2$  will be

collected in the distillation flask, while the insoluble NaCl and unreacted NaBH<sub>4</sub> remain in the thimble.

- Alternative to Soxhlet: The powder can be stirred in anhydrous diethyl ether, followed by centrifugation or filtration to separate the soluble product from the solid byproduct. However, Soxhlet extraction is generally more efficient.
- Isolation and Drying:
  - After extraction, transfer the diethyl ether solution containing Mg(BH<sub>4</sub>)<sub>2</sub> to a rotary evaporator to remove the bulk of the solvent.
  - Transfer the resulting solid or slurry to a vacuum oven.
  - Dry the product under high vacuum at elevated temperatures (e.g., 150-190°C) for several hours to remove any remaining solvent and obtain unsolvated, crystalline Mg(BH<sub>4</sub>)<sub>2</sub>.<sup>[7]</sup>

## Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- Powder X-ray Diffraction (PXRD): To confirm the crystalline phase of Mg(BH<sub>4</sub>)<sub>2</sub> and check for the absence of NaCl or other crystalline impurities.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic B-H stretching and bending vibrations of the [BH<sub>4</sub>]<sup>-</sup> anion.

## Data Presentation

The synthesis of Mg(BH<sub>4</sub>)<sub>2</sub> via metathesis is sensitive to various parameters. The table below summarizes typical conditions and reported yields from different approaches.

Precursors	Molar Ratio (MgX <sub>2</sub> :M BH <sub>4</sub> )	Method	Solvent	Temp.	Time	Yield	Reference
MgCl <sub>2</sub> , NaBH <sub>4</sub>	1:2	Stirring/Reflux	Diethyl Ether	Reflux	3 days	< 5%	[5][6]
MgCl <sub>2</sub> , LiBH <sub>4</sub>	1:2	Stirring/Reflux	Diethyl Ether	Reflux	3 days	~30%	[5][6]
MgCl <sub>2</sub> , NaBH <sub>4</sub>	Stoichiometric	Ball Milling	None (Dry)	RT	-	Forms solid solution	[3]
MgCl <sub>2</sub> , NaBH <sub>4</sub>	1:2	Ball Milling	Diethyl Ether	RT	2-10 h	> 50%	[3][8]
MgBr <sub>2</sub> , NaBH <sub>4</sub>	1:2.15	Ball Milling	None (Dry)	RT	6-18 h	High	[7]

Note: Yields are highly dependent on the efficiency of the extraction and drying steps and the complete exclusion of moisture.

## Visualizations

### Logical Reaction Pathway

MgCl<sub>2</sub> (Anhydrous)

+

2 NaBH<sub>4</sub>

→

Mg(BH<sub>4</sub>)<sub>2</sub> (Soluble)

+

2 NaCl (Insoluble Precipitate)

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Caption: Metathesis reaction of  $\text{MgCl}_2$  and  $\text{NaBH}_4$ .

## Experimental Workflow

Caption: Workflow for the synthesis of  $\text{Mg}(\text{BH}_4)_2$ .

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## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of magnesium tetrahydroborate,  $\text{Mg}(\text{BH}_4)_2$  - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Magnesium Borohydride as a Hydrogen Storage Material: Synthesis of Unsolvated  $\text{Mg}(\text{BH}_4)_2$  (Journal Article) | OSTI.GOV [osti.gov]
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